5-(Propan-2-yloxy)pyridine-3-sulfonamide
Description
5-(Propan-2-yloxy)pyridine-3-sulfonamide is a pyridine derivative featuring a sulfonamide (-SO₂NH₂) group at position 3 and an isopropyloxy (-OCH(CH₃)₂) substituent at position 4. The sulfonamide moiety is notable for its hydrogen-bonding capabilities, which may influence solubility, crystallinity, and biological interactions .
Properties
IUPAC Name |
5-propan-2-yloxypyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVRMNZQMEGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CN=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yloxy)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yloxy)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
5-(Propan-2-yloxy)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yloxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(Propan-2-yloxy)pyridine-3-sulfonamide with selected pyridine derivatives from the Catalog of Pyridine Compounds:
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Derivatives with -CF₃ or halogens (e.g., -Br, -I) exhibit increased reactivity in cross-coupling reactions or enhanced metabolic stability in drug design .
- Hydrogen-Bonding Capacity : The sulfonamide group in the target compound outperforms pivalamide or ester groups in forming robust hydrogen-bonded networks, which may influence crystallization behavior .
- Steric Hindrance : The isopropyloxy group at position 5 may reduce solubility compared to smaller substituents (e.g., -F or -OH) but could improve membrane permeability in biological systems.
Hydrogen-Bonding and Crystallographic Trends
As highlighted in Patterns in Hydrogen Bonding (), sulfonamide-containing pyridines are likely to form dimeric or chain-like motifs via N-H···O=S interactions. In contrast, hydroxyimino or propargyl alcohol groups (e.g., ) may adopt chelated or polymeric structures. Crystallographic data for the target compound is absent in the provided evidence, but SHELX-based refinements () are commonly employed for such analyses .
Biological Activity
5-(Propan-2-yloxy)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antibacterial, antitumor, and enzyme inhibition activities. The following sections provide a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a propan-2-yloxy group and a sulfonamide functional group. Its chemical structure can be represented as follows:
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. A study indicated that related pyridine sulfonamides possess the ability to inhibit bacterial toxin production rather than directly killing the bacteria. For instance, similar compounds have shown effectiveness against Pseudomonas aeruginosa by inhibiting the production of virulence factors such as pyocyanin and hydrogen cyanide while enhancing the production of beneficial siderophores like pyoverdine .
| Compound | Activity Type | Target Pathogen | Mechanism of Action |
|---|---|---|---|
| This compound | Antibacterial | Pseudomonas aeruginosa | Inhibition of toxin production |
| Pyridine-3-N-sulfonylpiperidine | Antipathogenic | Pseudomonas aeruginosa | Iron-chelation leading to reduced virulence |
Antitumor Activity
The antitumor potential of sulfonamides has been explored through various studies. Although specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. For example, certain sulfonamides have been identified as inhibitors of human N-acylethanolamine acid amidase (NAAA), which is implicated in cancer progression .
Enzyme Inhibition
Sulfonamides are known to act as enzyme inhibitors, particularly in pathways involving the synthesis of folate in bacteria. The mechanism typically involves competitive inhibition where the sulfonamide mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts folate synthesis, ultimately leading to bacterial cell death.
Case Studies and Research Findings
- Drosophila Model Studies : In a recent study utilizing Drosophila melanogaster, a derivative of pyridine sulfonamides was shown to protect against infections by inhibiting bacterial toxin production without directly affecting bacterial growth . This highlights the potential use of this compound in developing novel antibacterial therapies.
- Structure-Activity Relationship (SAR) Analysis : Research on related compounds has provided insights into how structural modifications can enhance biological activity. For instance, modifications at specific positions on the pyridine ring significantly influenced the potency against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
